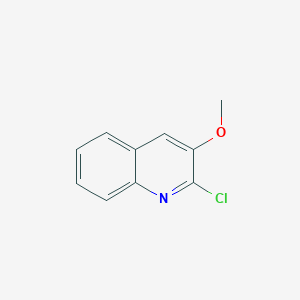

2-Chloro-3-methoxyquinoline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-Chloro-3-methoxyquinoline is a heterocyclic aromatic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their wide range of biological activities and applications in medicinal chemistry. The presence of a chlorine atom at the second position and a methoxy group at the third position on the quinoline ring imparts unique chemical properties to this compound.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-methoxyquinoline can be achieved through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the Gould-Jacobs reaction is a classical method used for the synthesis of quinoline derivatives. This reaction involves the condensation of aniline derivatives with β-ketoesters followed by cyclization and chlorination.

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts, controlled temperature, and pressure conditions are crucial for efficient production. Transition metal-catalyzed reactions and green chemistry approaches, such as microwave-assisted synthesis, are also explored to enhance the efficiency and sustainability of the production process .

化学反应分析

Types of Reactions: 2-Chloro-3-methoxyquinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the second position can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form quinoline N-oxide derivatives or reduction to form dihydroquinoline derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases or other condensation products.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

Substitution Products: Depending on the nucleophile used, various substituted quinoline derivatives can be formed.

Oxidation Products: Quinoline N-oxide derivatives.

Reduction Products: Dihydroquinoline derivatives .

科学研究应用

2-Chloro-3-methoxyquinoxaline (CMQ) has a wide array of applications in the chemical industry, serving as a catalyst, stabilizer, antioxidant, and corrosion inhibitor in various industrial processes .

Industrial Applications

- Catalyst: CMQ is used as a catalyst in the production of polyethylene terephthalate (PET), a synthetic polymer widely utilized in packaging materials like plastic bottles and containers. It enhances the efficiency of the reaction and reduces the formation of impurities .

- Stabilizer: In the production of fuel additives, CMQ improves the stability of these additives and prevents their degradation .

- Antioxidant: CMQ is employed as an antioxidant in the production of rubber and plastic products, preventing oxidation and improving the lifespan of these products .

- Corrosion Inhibitor: CMQ is used to inhibit corrosion and protect metal surfaces from damage in various industrial processes .

Other Applications

CMQ is also used in the following areas :

- Agrochemicals

- Chemical Reagents

- Cosmetic Ingredients

- Dyes and Pigments

- Flavors and Fragrances

- Food Additives

- Industrial Coatings

- Inorganic Chemistry

- Natural Products

- Organic Chemistry

- Pharmaceutical Intermediates

- Surfactants

- Water Treatment Chemicals

Antimicrobial Applications

Azetidin-2-one fused 2-chloro-3-formyl quinolines derivatives exhibit antimicrobial properties, effectively inhibiting the growth of organisms such as Staphylococcus aureus, Escherichia coli, and Candida albicans . Certain compounds have demonstrated greater potency than standard drugs .

作用机制

The mechanism of action of 2-Chloro-3-methoxyquinoline involves its interaction with specific molecular targets. For instance, in its potential antimalarial activity, it may interfere with the parasite’s ability to break down and digest hemoglobin, similar to other quinoline derivatives. The compound may also inhibit key enzymes or disrupt cellular processes in microorganisms, leading to their death .

相似化合物的比较

2-Chloroquinoline: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.

3-Methoxyquinoline: Lacks the chlorine atom, which may influence its interaction with molecular targets.

2-Chloro-3-hydroxyquinoline: Has a hydroxyl group instead of a methoxy group, which can alter its solubility and reactivity.

Uniqueness: 2-Chloro-3-methoxyquinoline is unique due to the presence of both chlorine and methoxy groups, which impart distinct chemical properties and potential biological activities. This combination of functional groups can influence its reactivity, solubility, and interaction with biological targets, making it a valuable compound for various applications .

生物活性

2-Chloro-3-methoxyquinoline is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial, antioxidant, and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and research findings.

Quinoline derivatives, including this compound, have been extensively studied for their therapeutic potential. The quinoline scaffold is known for its ability to interact with various biological targets, making it a versatile structure for drug development. Research indicates that modifications to the quinoline ring can enhance its pharmacological properties.

2. Antimicrobial Activity

Numerous studies have evaluated the antimicrobial properties of this compound and related compounds. The following table summarizes the antibacterial activity against various pathogens:

| Compound | Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| This compound | Staphylococcus aureus | 11.00 ± 0.03 | |

| Escherichia coli | 12.00 ± 0.00 | ||

| Pseudomonas aeruginosa | 11.00 ± 0.03 | ||

| Streptococcus pyogenes | 11.00 ± 0.02 |

The compound demonstrated significant antibacterial activity, comparable to standard antibiotics such as amoxicillin. The molecular docking studies further indicated strong binding affinities to bacterial DNA gyrase and topoisomerase IIβ, suggesting potential mechanisms of action against bacterial infections .

3. Antioxidant Activity

The antioxidant capacity of this compound has been assessed using the DPPH radical scavenging method. The results are summarized in the following table:

The compound exhibited a strong antioxidant activity with an IC50 value significantly lower than that of ascorbic acid, indicating its potential as a natural antioxidant agent .

4. Anticancer Activity

Research has also explored the anticancer potential of quinoline derivatives, including this compound. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines through various mechanisms, including inhibition of topoisomerases and modulation of signaling pathways involved in cell proliferation and survival .

5. Case Studies and Research Findings

Several case studies have highlighted the biological activities of this compound:

- A study conducted by Masoud et al. demonstrated that metal complexes derived from quinoline exhibited enhanced antimicrobial activity compared to their free ligands, emphasizing the importance of structural modifications for improving bioactivity .

- Another investigation focused on the synthesis and characterization of quinoline derivatives showed promising results against Gram-positive and Gram-negative bacteria, reinforcing the therapeutic potential of these compounds .

6. Conclusion

This compound exhibits notable biological activities, particularly in antimicrobial and antioxidant capacities, making it a compound of interest for further pharmaceutical development. Continued research into its mechanisms of action and structural modifications could lead to the discovery of new therapeutic agents targeting various diseases.

7. References

The references cited throughout this article include peer-reviewed studies and reviews that provide detailed insights into the biological activities associated with this compound and its derivatives.

属性

IUPAC Name |

2-chloro-3-methoxyquinoline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClNO/c1-13-9-6-7-4-2-3-5-8(7)12-10(9)11/h2-6H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASFQNJGPOSEULR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC=CC=C2N=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。